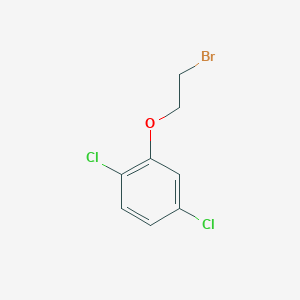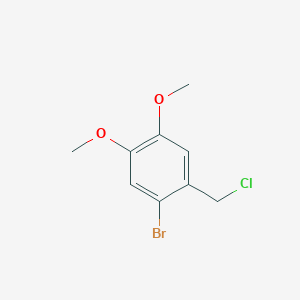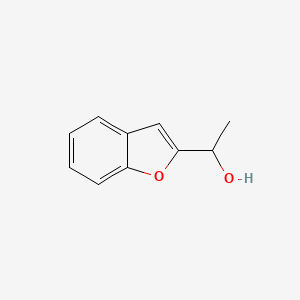
1-Bromo-2-nitronaphthalene
Descripción general
Descripción
1-Bromo-2-nitronaphthalene (1-Br-2-Naph) is a synthetic organic compound belonging to the class of nitronaphthalenes. It is a white crystalline solid with a melting point of 75°C. It has a wide variety of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Battery Applications
- Cathode Material for Magnesium Reserve Batteries: 1-Nitronaphthalene has been investigated as a depolarizer for batteries with a high-energy magnesium anode. The combination with acetylene black improves conductivity, and its concentration is optimized for enhanced cathode performance. Studies on magnesium/1-nitronaphthalene cells in different electrolytes reveal improved reduction efficiency of the depolarizer and efficient energy storage capabilities (Thirunakaran et al., 1996).
Photochemistry and Environmental Impact
Source of Singlet Oxygen and Radical Species
1-Nitronaphthalene (1NN) has been used to study photosensitized reactions in aqueous solutions. It contributes to the formation of reactive oxygen species like singlet oxygen and radical species, particularly in atmospheric waters. The study demonstrates the environmental implications of 1NN in photochemical processes (Brigante et al., 2010).
Formation and Decay in the Atmosphere
Research on the photochemical formation and decay of nitronaphthalenes like 1-nitronaphthalene in the atmosphere has shown that gas-phase photolysis is a major degradation pathway. This study helps understand the atmospheric behavior of nitronaphthalenes and their environmental impacts (Feilberg et al., 1999).
Chemical Synthesis and Reactions
Nucleophilic Aromatic Substitution
The treatment of 1-alkoxy-2-nitronaphthalene with naphthyl Grignard reagents provides a pathway to synthesize 2-nitro-1,1′-binaphthyls. This research contributes to the field of organic synthesis, offering new methods for producing complex organic compounds (Hattori et al., 2002).
Selective Reduction by Hydrogen Sulphide
A study demonstrated the selective reduction of 1-nitronaphthalene by hydrogen sulphide, which can be an alternative to energy-intensive processes like the Claus process. This has applications in refining and petrochemical industries (Mondal et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-nitronaphthalene is currently unknown. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) widely used in industry . .
Mode of Action
As a brominated derivative of naphthalene, it may share some of the chemical properties of naphthalene, such as the ability to undergo electrophilic aromatic substitution reactions . .
Biochemical Pathways
A related compound, 1-nitronaphthalene, is known to be metabolized by bacteria through a pathway involving a three-component dioxygenase . This results in the formation of 1,2-dihydroxynaphthalene, an intermediate in the naphthalene degradation pathway .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
The molecular and cellular effects of this compound are not well-studied. Given its structural similarity to naphthalene, it may share some of its biological effects. Naphthalene is known to cause hemolytic anemia and damage to the nasal epithelium and lungs . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by pH, temperature, and the presence of other chemicals. Furthermore, its bioavailability and toxicity could be influenced by factors such as the route of exposure and the presence of other substances in the body .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
1-Bromo-2-nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its usual reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to cause oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of various signaling pathways, including those involved in apoptosis and inflammation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on proteins and DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For example, the inhibition of cytochrome P450 enzymes by this compound involves the formation of a stable complex between the compound and the enzyme’s heme group . This interaction prevents the enzyme from performing its catalytic functions, leading to altered metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, this compound may undergo photodegradation, leading to the formation of various degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minor alterations in gene expression. At higher doses, this compound can induce significant toxicity, including liver and kidney damage . The threshold for these toxic effects depends on the specific animal model and the route of administration. Chronic exposure to high doses of this compound can lead to severe adverse effects, including carcinogenesis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic activation of this compound can also lead to the formation of reactive intermediates that can bind to cellular macromolecules, causing toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, this compound can localize to the nucleus, where it can affect gene expression by interacting with DNA and transcription factors . The localization of this compound to specific cellular compartments is influenced by its chemical properties and the presence of targeting signals or post-translational modifications.
Propiedades
IUPAC Name |
1-bromo-2-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409227 | |
| Record name | 1-bromo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-55-1 | |
| Record name | 1-bromo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)


![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)
